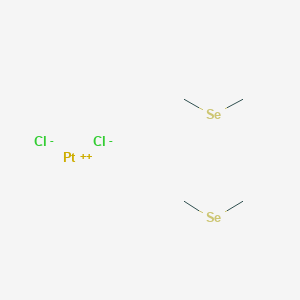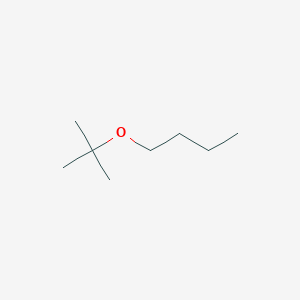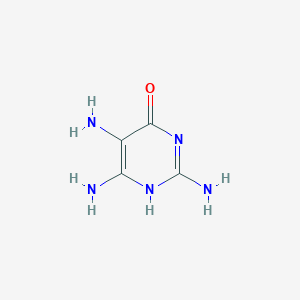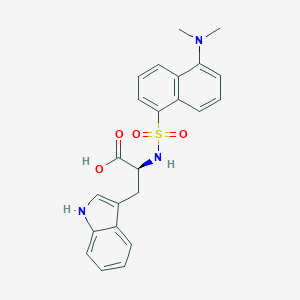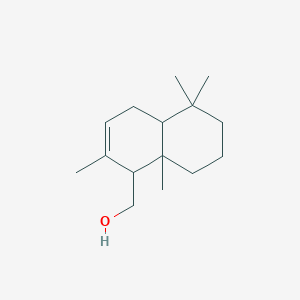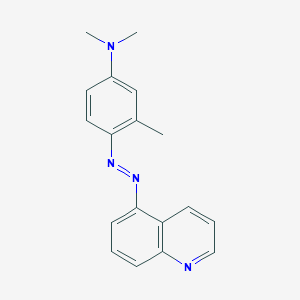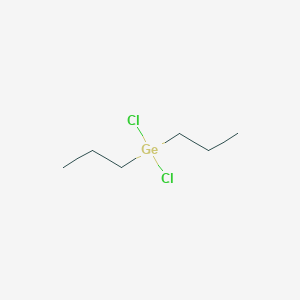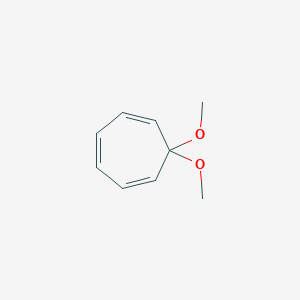
7,7-Dimethoxycyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethoxycyclohepta-1,3,5-triene, also known as DMCT, is a cyclic molecule that has gained interest in scientific research due to its unique properties. DMCT is a conjugated system that has been studied for its potential use in various applications, including as a fluorescent probe for biological imaging, as well as in the development of new materials and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene is not fully understood, but it is believed to involve the formation of a charge transfer complex between the 7,7-Dimethoxycyclohepta-1,3,5-triene molecule and other molecules or ions. This charge transfer results in the emission of fluorescence, which can be detected and measured.
Biochemical and Physiological Effects:
7,7-Dimethoxycyclohepta-1,3,5-triene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of 7,7-Dimethoxycyclohepta-1,3,5-triene on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,7-Dimethoxycyclohepta-1,3,5-triene in lab experiments is its high quantum yield and long fluorescence lifetime, which make it an ideal candidate for use in fluorescence microscopy and imaging. However, 7,7-Dimethoxycyclohepta-1,3,5-triene has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 7,7-Dimethoxycyclohepta-1,3,5-triene. One area of research is the development of new methods for synthesizing 7,7-Dimethoxycyclohepta-1,3,5-triene that are more efficient and cost-effective. Another area of research is the investigation of the potential use of 7,7-Dimethoxycyclohepta-1,3,5-triene in the development of new pharmaceuticals and materials. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene and its potential effects on biological systems.
Synthesemethoden
The synthesis of 7,7-Dimethoxycyclohepta-1,3,5-triene involves a series of chemical reactions that result in the formation of the cyclic molecule. One method for synthesizing 7,7-Dimethoxycyclohepta-1,3,5-triene involves the condensation of 2,4-pentanedione with 2,4-hexanedione in the presence of a base catalyst. The resulting product is then treated with methanol and hydrochloric acid to produce 7,7-Dimethoxycyclohepta-1,3,5-triene. Another method involves the reaction of 2,4-pentanedione with a substituted phenol in the presence of a Lewis acid catalyst, followed by methylation and deprotection to yield 7,7-Dimethoxycyclohepta-1,3,5-triene.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethoxycyclohepta-1,3,5-triene has been studied for its potential use in various scientific research applications, including as a fluorescent probe for biological imaging. 7,7-Dimethoxycyclohepta-1,3,5-triene has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for use in fluorescence microscopy and imaging. 7,7-Dimethoxycyclohepta-1,3,5-triene has also been investigated for its potential use in the development of new materials, such as organic semiconductors and polymers.
Eigenschaften
CAS-Nummer |
18207-24-4 |
|---|---|
Produktname |
7,7-Dimethoxycyclohepta-1,3,5-triene |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
7,7-dimethoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3-8H,1-2H3 |
InChI-Schlüssel |
YSZALVJSNROESF-UHFFFAOYSA-N |
SMILES |
COC1(C=CC=CC=C1)OC |
Kanonische SMILES |
COC1(C=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



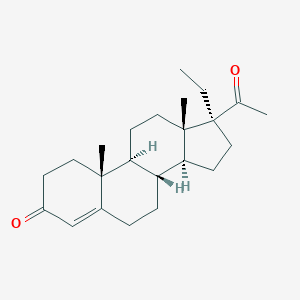

![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
